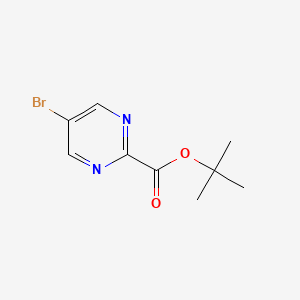

Tert-butyl 5-bromopyrimidine-2-carboxylate

Übersicht

Beschreibung

Tert-butyl 5-bromopyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromopyrimidine-2-carboxylate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Tert-butyl 5-bromopyrimidine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Coupling Products: Biaryl compounds or other complex organic structures.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 5-bromopyrimidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways. It can be a precursor to drugs that interact with DNA or RNA.

Industry: The compound finds applications in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Wirkmechanismus

The mechanism of action of tert-butyl 5-bromopyrimidine-2-carboxylate depends on its use. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved are specific to the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 5-bromo-2-pyridinecarboxylate

- Tert-butyl 5-bromopentanoate

- Tert-butyl 5-bromo-3-methoxypyridin-2-ylmethylcarbamate

Uniqueness: Tert-butyl 5-bromopyrimidine-2-carboxylate is unique due to its pyrimidine core, which imparts specific electronic properties and reactivity. Compared to similar compounds with pyridine or pentanoate cores, it offers distinct advantages in certain synthetic applications, particularly in the synthesis of nucleic acid analogs and pharmaceuticals.

Biologische Aktivität

Tert-butyl 5-bromopyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, which influences its reactivity and biological properties. The compound can be synthesized through various organic reactions, typically involving bromination and carboxylation of pyrimidine derivatives.

Biological Activity

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical carcinoma) | 5.0 |

| A549 (Lung adenocarcinoma) | 4.8 |

| MCF-7 (Breast adenocarcinoma) | 3.6 |

| A2780 (Ovarian cancer) | 6.1 |

These values indicate that the compound has a promising potential as an anticancer agent, particularly due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.75 |

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in signal transduction pathways critical for cancer cell survival and proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity and influencing cellular responses.

The presence of the bromine atom enhances the compound's ability to form hydrogen bonds and participate in halogen bonding, which are crucial for its interactions with biological targets .

Case Studies

In a recent study published in the International Journal of Pharmaceutical Sciences, researchers synthesized a series of bromopyrimidine derivatives, including this compound, and evaluated their anticancer efficacy against various cell lines using the MTT assay. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

Another investigation focused on the antimicrobial properties of this compound revealed promising results against clinical isolates, suggesting potential applications in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

tert-butyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTPWDPFASRNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.